molecular formula C14H10FNO2 B12576284 Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)- CAS No. 190074-23-8

Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)-

Katalognummer: B12576284
CAS-Nummer: 190074-23-8
Molekulargewicht: 243.23 g/mol
InChI-Schlüssel: QOLQGBVBGJVMLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)- is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)- typically involves the reaction of benzoxazol-2(3H)-one with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoxazole oxides, while reduction could produce benzoxazole alcohols.

Wissenschaftliche Forschungsanwendungen

Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazol-2(3H)-one: The parent compound without the fluorobenzyl group.

    N-(4-chlorobenzyl)benzoxazol-2(3H)-one: A similar compound with a chlorine atom instead of fluorine.

    N-(4-methylbenzyl)benzoxazol-2(3H)-one: A similar compound with a methyl group instead of fluorine.

Uniqueness

Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)- is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Eigenschaften

CAS-Nummer

190074-23-8

Molekularformel

C14H10FNO2

Molekulargewicht

243.23 g/mol

IUPAC-Name

3-[(4-fluorophenyl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H10FNO2/c15-11-7-5-10(6-8-11)9-16-12-3-1-2-4-13(12)18-14(16)17/h1-8H,9H2

InChI-Schlüssel

QOLQGBVBGJVMLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.